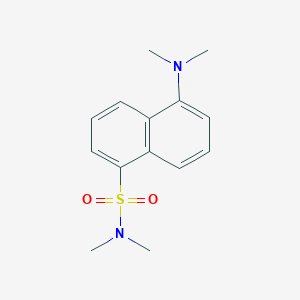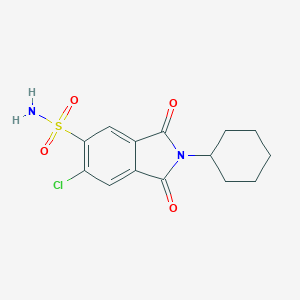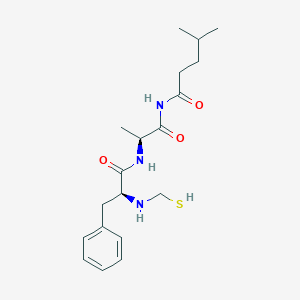![molecular formula C16H32O3 B047565 [2-(Dodecyloxy)ethoxy]acetaldehyde CAS No. 202408-13-7](/img/structure/B47565.png)
[2-(Dodecyloxy)ethoxy]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(Dodecyloxy)ethoxy]acetaldehyde” is a chemical compound with the molecular formula C16H32O3 . It has an average mass of 272.423 Da and a monoisotopic mass of 272.235138 Da .
Molecular Structure Analysis
The molecule contains a total of 50 bonds. There are 18 non-H bonds, 1 multiple bond, 16 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), and 2 ethers (aliphatic) .Applications De Recherche Scientifique
Cataluminescence Gas Sensing
Polyoxyethylene(23)LauricAcid: has been utilized in the development of cataluminescence (CTL) gas sensors . These sensors are designed to detect acetaldehyde, a known carcinogen, with high sensitivity and selectivity . The CTL sensor based on flower-like molybdenum disulfide (MoS2) demonstrates a fast response time, making it suitable for rapid detection applications.
Biofuel Production
The compound has been implicated in studies focusing on biofuel production , specifically in the artificial synthesis of higher-order alcohols like acetoin, 2,3-butanediol, and 2-butanol from ethanol . This represents an environmentally-friendly approach to upgrading bio-ethanol for use in transportation and other industries.
Photocatalytic Decomposition
Research has shown that Polyoxyethylene(23)LauricAcid can be applied in photocatalytic decomposition processes. It enhances the photocatalytic activity for the decomposition of acetaldehyde, which is beneficial for environmental purification and chemical synthesis applications .
Pharmaceutical Quality Tests and Assays
As a USP reference standard, Polyoxyethylene(23)LauricAcid is used in pharmaceutical quality tests and assays to determine the strength, quality, purity, and identity of pharmaceutical products . This ensures that medications meet the highest standards for patient safety and efficacy.
Surfactant in Biochemistry
In biochemistry, Polyoxyethylene(23)LauricAcid serves as a nonionic surfactant. It’s used in various biochemical applications, including the formation of microemulsions and as a “green” modifier in micellar liquid chromatography . Its properties make it valuable for analytical and preparative processes in the lab.
Chemical Reagent in Research
This compound is also manufactured and distributed as a chemical reagent for research use. It’s utilized in various scientific studies due to its consistent quality and defined properties, which are crucial for experimental accuracy and reproducibility .
Propriétés
IUPAC Name |
2-(2-dodecoxyethoxy)acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17/h12H,2-11,13-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMJBXKQUMBZRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Dodecyloxy)ethoxy]acetaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)
![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)



